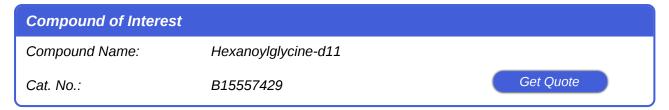


# Application Note: Liquid-Liquid Extraction (LLE) Method for Hexanoylglycine-d11 from Plasma

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the extraction of **Hexanoylglycine-d11** from plasma samples using a liquid-liquid extraction (LLE) method. This method is suitable for quantitative analysis by techniques such as LC-MS/MS.

### Introduction

Hexanoylglycine is an acylglycine that serves as a biomarker for medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, an inherited metabolic disorder.[1] Accurate quantification of Hexanoylglycine in biological matrices like plasma is crucial for clinical diagnosis and research. Stable isotope-labeled internal standards, such as **Hexanoylglycine-d11**, are essential for reliable quantification by mass spectrometry.

Liquid-liquid extraction (LLE) is a widely used sample preparation technique that separates analytes from complex matrices based on their differential solubility in two immiscible liquid phases.[2] This application note details a robust LLE protocol for the efficient extraction of **Hexanoylglycine-d11** from human plasma, ensuring high recovery and minimal matrix effects for subsequent analysis.

## **Experimental Protocol**

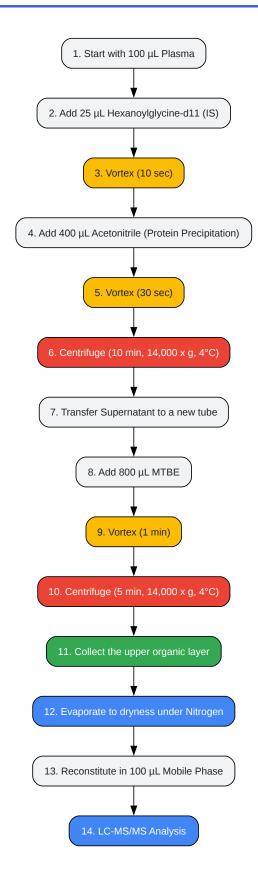
This protocol is optimized for the extraction of **Hexanoylglycine-d11** from 100  $\mu$ L of human plasma.



#### 2.1. Materials and Reagents

- Human plasma (K2-EDTA)
- **Hexanoylglycine-d11** (Internal Standard)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Methyl-tert-butyl ether (MTBE) (HPLC grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- Microcentrifuge tubes (1.5 mL)
- · Pipettes and tips
- Vortex mixer
- Centrifuge
- Nitrogen evaporator
- 2.2. Sample Preparation Workflow





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Caption: Workflow for LLE of **Hexanoylglycine-d11** from plasma.



#### 2.3. Detailed Procedure

- Sample Thawing: Thaw plasma samples on ice to prevent degradation of analytes.
- Internal Standard Spiking: To 100 μL of plasma in a 1.5 mL microcentrifuge tube, add 25 μL of the working internal standard solution (Hexanoylglycine-d11 in 50:50 methanol:water).
- Vortex: Briefly vortex the sample for 10 seconds to ensure homogeneity.
- Protein Precipitation: Add 400 μL of cold acetonitrile to precipitate plasma proteins.
- Vortex: Vortex the mixture vigorously for 30 seconds.
- Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the
  precipitated proteins.
- Supernatant Transfer: Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube, avoiding the protein pellet.
- Liquid-Liquid Extraction: Add 800 μL of MTBE to the supernatant.
- Vortex: Vortex the mixture for 1 minute to facilitate the extraction of Hexanoylglycine-d11 into the organic phase.
- Phase Separation: Centrifuge at 14,000 x g for 5 minutes at 4°C to achieve clear phase separation.
- Organic Layer Collection: Carefully collect the upper organic layer (MTBE) and transfer it to a clean tube.
- Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the dried extract in 100  $\mu$ L of the initial mobile phase for LC-MS/MS analysis.

## **Data and Performance Characteristics**



The following tables summarize the expected performance characteristics of this LLE method. (Note: These are representative values and actual results may vary depending on the specific instrumentation and laboratory conditions).

Table 1: Recovery and Matrix Effect

Analyte	Spiked Concentration (ng/mL)	Extraction Recovery (%)	Matrix Effect (%)
Hexanoylglycine-d11	10	92.5 ± 4.1	98.2 ± 3.5
Hexanoylglycine-d11	100	94.1 ± 3.8	97.5 ± 2.9
Hexanoylglycine-d11	1000	93.7 ± 4.5	99.1 ± 3.2

Table 2: Precision and Accuracy

Quality Control	Nominal Conc. (ng/mL)	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Accuracy (%)
LQC	30	4.8	5.5	102.3
MQC	300	3.5	4.2	98.9
HQC	3000	3.9	4.8	101.5

## Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the sample preparation steps and the desired outcome for analysis.





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Caption: Logical flow from sample matrix to accurate quantification.

#### Conclusion

The described liquid-liquid extraction protocol provides an effective and reproducible method for the isolation of **Hexanoylglycine-d11** from human plasma. The procedure is designed to minimize matrix effects and ensure high analyte recovery, making it suitable for sensitive and accurate quantification in clinical and research settings. It is recommended that this method be fully validated in accordance with regulatory guidelines prior to implementation for routine analysis.

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- 2. Three-phase liquid extraction: a simple and fast method for lipidomic workflows PMC [pmc.ncbi.nlm.nih.gov]







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